Amlexanox

描述

Amlexanox is a tricyclic amine carboxylic acid derivative known for its anti-inflammatory, antiallergic, and immunomodulatory properties. It is primarily used to treat recurrent aphthous ulcers (canker sores) and has been utilized in Japan for treating asthma, allergic rhinitis, and conjunctivitis . The compound has also shown potential in treating metabolic and inflammatory diseases .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Amlexanox involves several steps, starting with the synthesis of intermediates. One method involves adding methanesulfonic acid to a reactor, followed by the dropwise addition of a specific compound. The mixture is heated to 75-80°C and stirred until a light yellow liquid appears. The solution is then concentrated under reduced pressure, cooled, and crystallized to obtain the intermediate .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to reduce waste and improve yield. The use of methanesulfonic acid as a catalyst eliminates the need for harmful solvents like benzene or chlorobenzene, making the process safer and more environmentally friendly. The catalyst can be highly recycled, reducing production costs and increasing the reaction yield to about 90% .

化学反应分析

Key Reaction Steps

Key Findings :

-

Deuterium was specifically incorporated at the C-7 isopropyl group via Wilkinson’s catalyst, avoiding isotopic scrambling observed with heterogeneous catalysts like Pd/C .

-

NMR spectra confirmed di-deuterium incorporation:

Metabolic Reactions

This compound undergoes oxidative metabolism primarily via cytochrome P450 (CYP) enzymes.

Major Metabolites

| Metabolite | Structural Modification | Enzyme Involved | Species | Reference |

|---|---|---|---|---|

| 2 | C-7 isopropyl → mono-hydroxyl | CYP3A4/5 | Human, rodents | |

| 3 | C-7 isopropyl → carboxyl | CYP2D6 | Rodents | |

| 4 | Glucuronidation of 1 | UGT1A1 | Rat |

Metabolic Stability Studies :

-

In vitro half-life (t₁/₂) in liver microsomes :

Species This compound (t₁/₂, min) d₂-Amlexanox (t₁/₂, min) Human >60 >60 Mouse >60 >60 Rat 68 ± 4 75 ± 5 -

Deuterium substitution marginally improved stability in rat microsomes but showed no significant effect in humans or mice .

Physicochemical Stability

This compound exhibits distinct solubility and stability profiles under varying conditions.

Solubility Data

| Solvent System | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 14 | 25°C | |

| DMF | 10 | 25°C | |

| DMF:PBS (1:1) | 0.5 | pH 7.2 |

Stability Notes :

Interaction with Metal Ions

This compound inhibits Cu²⁺-mediated oxidation of fibroblast growth factor 1 (FGF-1):

科学研究应用

Clinical Applications

-

Aphthous Ulcers

- Study Overview : A randomized controlled trial involving 100 patients demonstrated that a 5% amlexanox oral paste significantly reduced the number and size of aphthous ulcers compared to a control treatment. Patients using this compound reported lower pain levels and recurrence rates over a follow-up period .

- Results : The study group showed an 18% recurrence at 30 days and 14% at 60 days, while the control group had higher recurrence rates of 26% and 28%, respectively.

-

Asthma and Allergic Rhinitis

- Historical Context : Initially used for asthma treatment, this compound has shown efficacy in reducing airway inflammation by inhibiting mast cell degranulation and cytokine release .

- Current Status : Although not widely available in the U.S., it remains an important option in Japan for managing asthma symptoms.

-

Metabolic Disorders

- Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD) : Recent studies have indicated that this compound improves insulin sensitivity and hepatic steatosis in obese patients. In animal models, it has been shown to reduce hemoglobin A1c levels and improve glucose tolerance .

- Mechanistic Insights : this compound enhances bile acid synthesis and cholesterol excretion, contributing to improved lipid profiles in diabetic models .

-

Neuroinflammation

- Research Findings : this compound has demonstrated significant anti-inflammatory effects in neuroinflammatory models. It reduces levels of pro-inflammatory cytokines and chemokines in microglial cells exposed to lipopolysaccharides (LPS), indicating potential applications in neurodegenerative diseases .

- Case Studies : In experiments with BV2 microglial cells, treatment with this compound led to downregulation of NF-κB and STAT3 signaling pathways, which are critical in neuroinflammatory responses .

Summary of Key Findings

| Application Area | Study Type | Key Findings |

|---|---|---|

| Aphthous Ulcers | Randomized Controlled Trial | Significant reduction in ulcer size, pain, and recurrence rates with this compound compared to control. |

| Asthma | Historical Review | Effective in reducing airway inflammation; still used clinically in Japan. |

| Type 2 Diabetes & NAFLD | Clinical & Animal Studies | Improved insulin sensitivity; reduced hepatic steatosis; lowered hemoglobin A1c levels. |

| Neuroinflammation | Experimental Studies | Reduced pro-inflammatory cytokines; potential therapeutic role in neurodegenerative diseases. |

作用机制

Amlexanox exerts its effects through several mechanisms:

Inhibition of Histamine and Leukotriene Release: It inhibits the release of these inflammatory mediators, reducing inflammation.

Inhibition of TBK1 and IKK-ε: By selectively inhibiting these kinases, this compound reduces inflammation and improves insulin sensitivity.

Molecular Targets and Pathways: The compound targets pathways involving nuclear factor kB kinase epsilon and TANK-binding kinase 1, which are crucial in coordinating inflammatory signaling.

相似化合物的比较

Amlexanox is unique compared to other similar compounds due to its specific inhibitory effects on TBK1 and IKK-ε. Similar compounds include:

Sodium Cromoglycate: Used as a bronchodilator for asthma, it shares some structural similarities with this compound.

Paroxetine and Balanol: These compounds selectively inhibit G protein-coupled receptor kinases but differ in their primary therapeutic applications.

This compound stands out due to its broad range of applications and specific molecular targets, making it a valuable compound in both research and therapeutic contexts.

生物活性

Amlexanox is a pharmaceutical compound primarily recognized for its anti-inflammatory and antihistamine properties. Originally developed for treating recurrent aphthous ulcers, its biological activities extend to various therapeutic applications, including inflammatory diseases and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions as an inhibitor of two key kinases: IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) . These actions lead to the downregulation of pro-inflammatory pathways, particularly those mediated by nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.

-

Inhibition of Inflammatory Signaling :

- This compound has been shown to suppress LPS-induced activation of microglial cells in vitro, reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are markers of inflammation .

- The compound significantly inhibits the phosphorylation of p38 MAPK and AKT, indicating its role in modulating MAPK signaling pathways .

- Regulation of Immune Response :

Efficacy in Clinical Studies

This compound has been evaluated in several clinical studies, particularly for oral conditions and inflammatory diseases. The following sections summarize key findings from these studies.

Topical Application for Oral Conditions

A study involving 40 patients with erosive oral lichen planus compared the efficacy of topical this compound (5% paste) against other treatments such as triamcinolone acetonide and tacrolimus. The results indicated:

- Significant Reduction in Pain : The mean visual analog scale (VAS) scores improved markedly in the this compound group, with a 97.77% reduction noted by day 15 compared to baseline.

- Erosive Area Improvement : The erosive area decreased significantly in the this compound-treated group compared to controls, demonstrating its effectiveness in managing oral lesions .

| Treatment Group | VAS Score Reduction (%) | Erosive Area Reduction (%) |

|---|---|---|

| This compound 5% | 97.77 | 99.30 |

| Triamcinolone Acetonide 0.1% | 94.02 | 94.64 |

| Tacrolimus 0.03% | 94.64 | 98.70 |

| Glycerin (Placebo) | 3.09 | Not significant |

Treatment of Recurrent Aphthous Ulcers

In clinical trials involving recurrent aphthous ulcers (RAU), this compound was shown to accelerate healing significantly:

- Patients treated with a 5% topical paste experienced complete ulcer healing faster than those receiving placebo treatments.

- The maximum serum concentration achieved was noted at approximately 120 ng/mL , with steady-state concentrations reached within one week .

Case Studies and Research Findings

- Neuroinflammation Model :

- Metabolic Effects :

- Inflammatory Bowel Disease :

属性

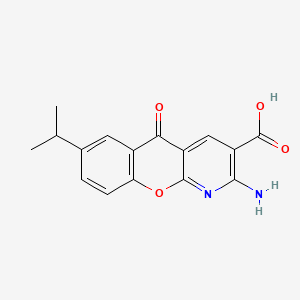

IUPAC Name |

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRYPYWGNKJSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022595 | |

| Record name | Amlenanox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amlexanox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.46e-01 g/L | |

| Record name | Amlexanox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1. | |

| Record name | Amlexanox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68302-57-8 | |

| Record name | Amlexanox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlexanox [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlexanox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amlenanox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68302-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLEXANOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amlexanox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。